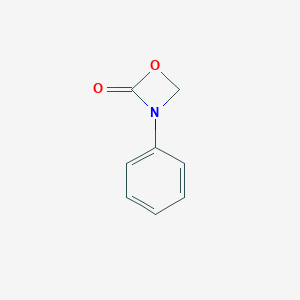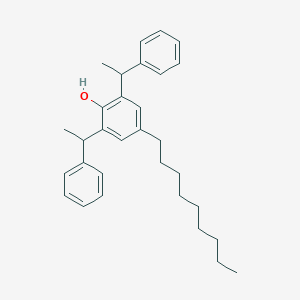
N-(8-Bromooctyl)phthalimide
Overview
Description
N-(8-Bromooctyl)phthalimide is a derivative of phthalimide, which is a compound characterized by the presence of a phthalimide functional group attached to an 8-bromooctyl chain. Phthalimide derivatives are known for their diverse applications in organic synthesis, material science, and pharmaceuticals due to their unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of this compound is not directly reported in the provided papers, but similar compounds such as N-(bromomethyl)phthalimide and N-(2-chloroethyl)phthalimide have been synthesized through reactions involving phthalimide and a corresponding bromoalkyl or chloroalkyl halide . Typically, these reactions are carried out in a suitable solvent like DMF, and a catalyst such as tetrabutylammonium bromide may be used to facilitate the reaction .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar compounds. For instance, density functional theory (DFT) calculations have been used to analyze the geometries and vibrational wavenumbers of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide, showing good agreement with experimental data . The molecular structure of related compounds has also been characterized by spectroscopic techniques and X-ray diffraction analysis .
Chemical Reactions Analysis
Phthalimide derivatives participate in various chemical reactions. For example, N-Bromophthalimide (NBP) has been used to brominate aromatic compounds, indicating its potential as a brominating agent . Similarly, this compound could potentially be used in bromination reactions or as an intermediate in the synthesis of other organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from studies on related phthalimide derivatives. These compounds exhibit characteristic absorption spectra, and their photophysical properties can be studied using spectroscopic methods . The thermodynamic functions of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide have been calculated, providing insights into their stability and reactivity . Additionally, the solvation dynamics of phthalimide derivatives have been explored, which is relevant for understanding their behavior in different environments .
Scientific Research Applications
Solvation Dynamics Studies
- Solvation Dynamics of Probes in Protein and Microemulsions : N-(8-Bromooctyl)phthalimide and similar compounds have been utilized as probes for studying solvation dynamics. For instance, 4-(N-bromoacetylamino)-phthalimide has been used as a new solvation probe in protein and microemulsions, revealing different photophysical properties and solvation dynamics when bound to proteins or in microemulsions (Mandal et al., 2002).
Antimicrobial and Anticancer Activities
- Synthesis and Biological Evaluations of Phthalimide Analogs : Phthalimide analogs, similar to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds displayed significant activity against bacteria, fungi, and various cancer cell lines (Zahran et al., 2018).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Phthalimide Derivatives : Various phthalimide derivatives have been synthesized and characterized, exploring their electronic absorption and antimicrobial properties. This includes studies on N-(silatranylpropyl)phthalimide derived from phthalic anhydride, which provide insights into the structural and functional aspects of these compounds (Singh et al., 2015).
Photophysical Properties
- Study of Photophysical Properties : Investigations into the photophysical properties of phthalimide derivatives, including those related to this compound, have been conducted to understand their behavior under various conditions. This includes examining the hydrolytic behavior and electronic absorption spectra, which are crucial for understanding their potential applications in various fields (Stella & Higuchi, 1973).
Organic Synthesis Applications
- Applications in Organic Synthesis : this compound and related compounds have been used in organic synthesis, particularly in the development of new methodologies for reactions like trifluoromethylthiolation, highlighting their versatility in chemical synthesis (Pluta, Nikolaienko & Rueping, 2014).
Environmental Chemistry
- Environmental Chemistry Research : Research has been conducted on the use of phthalimide derivatives in environmental chemistry, such as in the oxidation of cellulose fibers. This research explores environmentally friendly approaches and the potential application of these compounds in green chemistry (Coseri & Biliuță, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Isoindoline derivatives have been found to interact with the human dopamine receptor d2 , suggesting a potential role in neurological pathways.
Mode of Action
It’s known that n-bromophthalimide, a related compound, is used in the oxidation of organic compounds, converting them into environmentally friendly or less harmful substances
Biochemical Pathways
Given the potential interaction with the dopamine receptor d2 , it’s plausible that this compound could influence dopaminergic pathways, which play a crucial role in various neurological processes, including mood regulation and motor control.
Pharmacokinetics
It has a molecular weight of 338.24 and is a white to off-white powder or crystals or liquid . It’s recommended to be stored in a refrigerator , suggesting that it may be sensitive to temperature. These properties could influence its absorption, distribution, metabolism, and excretion (ADME), but more specific information would be needed to fully understand its pharmacokinetics.
Result of Action
Given its potential role as an oxidizing agent , it might contribute to the breakdown of certain organic compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(8-Bromooctyl)phthalimide, factors such as temperature are likely to be important, given the recommendation to store the compound in a refrigerator . The pH and presence of other compounds could also potentially influence its action.
properties
IUPAC Name |
2-(8-bromooctyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-11-7-3-1-2-4-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,1-4,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMUQORCSIHVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291627 | |
| Record name | N-(8-Bromooctyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17702-83-9 | |
| Record name | 17702-83-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(8-Bromooctyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17702-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-(8-Bromooctyl)phthalimide in the synthesis of glucose derivatives described in the research?
A1: this compound serves as a key building block in introducing an octyl chain with a terminal amine group to the glucose molecule. This is achieved through its reaction with 1,2:3,5-(O-methylene)-alpha-d-glucose at the C-6 position. [] The phthalimide group acts as a protecting group for the amine functionality during this step. After the coupling reaction, the phthalimide group is removed, and the exposed amine is further reacted to form the desired iminodiacetic acid moiety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



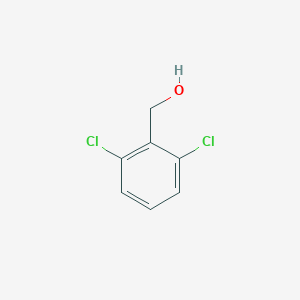
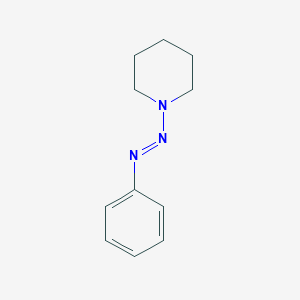







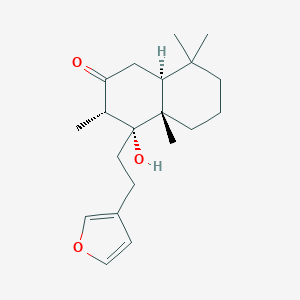
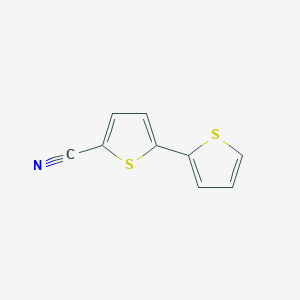
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
